Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride
Description
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride is a synthetic organic compound featuring a piperidine ring, a methyl ester group, and an amino acid backbone. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. Piperidine derivatives are widely studied due to their conformational flexibility and ability to interact with biological targets, such as central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
methyl 2-amino-4-piperidin-1-ylbutanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)9(11)5-8-12-6-3-2-4-7-12;;/h9H,2-8,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCWZOACUKRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride typically involves the following key steps:
- Construction of the piperidine ring or introduction of the piperidinyl substituent.
- Formation of the amino acid ester backbone.
- Conversion to the dihydrochloride salt to improve stability and crystallinity.
The piperidinyl moiety is often introduced via nucleophilic substitution or palladium-catalyzed amination reactions using suitable piperidine derivatives. The amino acid ester is commonly prepared by esterification or amidation of corresponding keto or acid precursors.
Detailed Preparation Routes
Preparation of 4-piperidinylpiperidine Intermediate
A patented method (CN1583742A) describes the preparation of 4-piperidinylpiperidine, a key intermediate, through the following sequence:
- Starting from 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine, a reduction reaction is carried out using a reducing agent in batches.
- The reduced product, 1-benzyl-4-piperidinylpiperidine, is extracted with an organic solvent and evaporated.
- Subsequent catalytic hydrogenation removes the benzyl protecting group, yielding 4-piperidinylpiperidine.
- The free base is converted to its dihydrochloride salt by bubbling hydrogen chloride gas into an organic solution, followed by filtration and recrystallization to obtain pure 4-piperidinylpiperidine dihydrochloride.
This intermediate is critical for introducing the piperidinyl group into the target molecule.
Preparation of Methyl 1-benzyl-4-keto-3-piperidinecarboxylate
The ester backbone is synthesized via:
- Refluxing sodium in a mixture of anhydrous methanol and toluene.
- Dropwise addition of N,N-bis(β-methyl propionate) benzylamine, followed by continued reflux.
- After reaction completion, the mixture is cooled, neutralized, and extracted with ethyl acetate.
- The crude product is purified by distillation under reduced pressure to obtain methyl 1-benzyl-4-keto-3-piperidinecarboxylate.
This keto-ester serves as a precursor for further functionalization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction of tetrahydropyridine | Reducing agent (e.g., catalytic hydrogenation) | Performed in batches; organic solvent extraction |
| Catalytic hydrogenation | Catalyst (e.g., Pd/C), solvent, heat | Removes benzyl protecting group |
| Ester formation | Sodium, anhydrous methanol/toluene, reflux | Requires anhydrous conditions |
| Extraction and purification | Ethyl acetate, sodium hydroxide, drying agent | TLC monitoring to ensure completeness |
| Salt formation | HCl gas or aqueous HCl, filtration, recrystallization | Produces dihydrochloride salt for stability |
The reaction times, temperatures, and stoichiometries are optimized to maximize yield and minimize by-products. For example, reflux times of several hours (up to 5-6 hours) are common in ester formation and salt conversion steps.
Research Findings and Analytical Data
- The patent CN1583742A provides detailed yields and purity data for intermediates, with methyl 1-benzyl-4-keto-3-piperidinecarboxylate obtained at 60.1 g scale and 4-piperidinylpiperidine dihydrochloride isolated via recrystallization.
- Analytical techniques such as Thin Layer Chromatography (TLC) and distillation under reduced pressure are employed to monitor reaction progress and purify products.
- The dihydrochloride salt form enhances the compound's crystallinity and stability, facilitating handling and storage.
Summary Table of Key Intermediates and Final Product
Additional Synthetic Insights
- Advanced organometallic chemistry methods, such as palladium-catalyzed allylic amination, have been reported for synthesizing piperidine derivatives, which may be adapted for preparing the piperidinyl substituent in the target compound.
- Radical rearrangement and cyclization strategies provide alternative routes to substituted piperidines, potentially applicable for structural analogues or optimization of synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in its structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Solubility: The dihydrochloride salt form of the target compound ensures high water solubility, critical for in vitro assays. Morpholino analogs may exhibit similar solubility due to polarity .
- LogP : Piperidine and morpholine derivatives are more polar than pyrrolidine or ethyl ester analogs, impacting distribution and bioavailability.
- Synthetic Methods: Piperidine-containing compounds often employ steps like those in (e.g., sodium hydroxide-mediated reactions in methanol), though specific protocols for the target compound may vary .
Biological Activity
Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its ability to interact with various biological targets, particularly in neuropharmacology. The compound's structure allows it to act as a modulator of neurotransmitter receptors and enzymes, which are critical in various physiological processes.
- Receptor Interactions : The compound is believed to interact with neurotransmitter receptors, particularly those involved in the central nervous system. Similar piperidine derivatives have shown affinity for dopamine and serotonin receptors, suggesting that this compound may have implications in treating mood disorders and neurodegenerative diseases.
- Enzyme Modulation : Preliminary studies indicate that this compound may influence enzyme activities related to metabolic pathways. Specifically, it could affect enzymes involved in neurotransmitter synthesis or degradation, thereby altering neurotransmitter levels in the brain.
- Anti-inflammatory Properties : Some derivatives of piperidine compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine release. This suggests that this compound might also exhibit similar properties, potentially benefiting conditions characterized by inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds have shown favorable absorption and distribution characteristics. For instance, similar piperidine derivatives have demonstrated adequate oral bioavailability and a clearance rate conducive to therapeutic applications .
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Acute Toxicity | No toxicity up to 2000 mg/kg in mice |
Neuropharmacological Studies
A study investigated the effects of piperidine derivatives on behavioral models of depression and anxiety. This compound was included in a series of tests assessing its impact on locomotion and anxiety-like behavior in rodents. Results indicated a dose-dependent reduction in anxiety behaviors, supporting its potential as an anxiolytic agent.
Cancer Research
In another study focused on cancer cell lines, this compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity highlights the compound's potential as a therapeutic agent in oncology, particularly for targeting specific cancer types without affecting healthy tissues .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-4-(piperidin-1-yl)butanoate dihydrochloride, and how can reaction efficiency be monitored?
Answer: A common method involves multi-step synthesis starting with the protection of the amino group, followed by coupling with piperidine derivatives. For example, a related piperidine-containing compound was synthesized via Boc-protection, acid-mediated deprotection, and subsequent salt formation with HCl (e.g., 2 M HCl in dioxane) . Reaction progress can be monitored using HPLC (e.g., C18 column, UV detection at 254 nm) to track intermediate formation and purity, as demonstrated in analogous protocols . Yield optimization may require adjusting stoichiometry, temperature (e.g., 25–35°C), and solvent polarity.
Q. How can researchers characterize the structural integrity of this compound?
Answer: Employ a combination of 1H-NMR (e.g., DMSO-d6 solvent, δ 9.00 ppm for amine protons) and LC-MS to confirm molecular weight and purity. For salt formation verification, elemental analysis (CHNS) or ion chromatography can validate the dihydrochloride stoichiometry. FT-IR may also identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Cross-reference spectral data with literature or PubChem entries for analogous piperidine derivatives .
Q. What stability considerations are critical for storing and handling this compound?
Answer: Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the ester group. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 1–3 months) can assess degradation pathways. Avoid exposure to strong bases or oxidizing agents, as piperidine derivatives may undergo ring-opening reactions . Regularly test stored batches via TLC or HPLC to detect impurities like free amine or ester hydrolysis products.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Answer: Use Design of Experiments (DOE) to evaluate factors like pH, solvent (e.g., DMF vs. THF), and catalyst loading. For example, a related synthesis achieved 100% yield by optimizing HCl concentration during salt formation . Kinetic studies (e.g., in-situ IR or Raman spectroscopy) can identify rate-limiting steps. If byproducts persist, employ orthogonal purification (e.g., preparative HPLC with a gradient elution of acetonitrile/water + 0.1% TFA) .
Q. How to resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Conduct dose-response studies across multiple models (e.g., HEK293 vs. CHO cells) and validate target engagement via SPR or radioligand binding assays. Compare results with structurally similar compounds, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which showed activity in enzyme inhibition studies . Publish negative controls (e.g., vehicle-treated samples) to contextualize findings.
Q. What analytical methods are suitable for assessing stereochemical purity in this compound?
Answer: Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry to detect enantiomeric excess. For absolute configuration determination, perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., ethanol/water). If racemization is suspected during synthesis, monitor reaction progress using CD spectroscopy or Marfey’s reagent for amino acid derivatives .
Q. How to design experiments to evaluate the compound’s stability in physiological buffers?
Answer: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Analyze degradation products via HR-MS/MS and quantify using a validated UPLC method (e.g., BEH C18 column, 0.1% formic acid in water/acetonitrile). Compare stability with methyl ester analogs (e.g., methyl 4-aminopiperidine-1-carboxylate hydrochloride) to identify structural vulnerabilities .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility profile?
Answer: Solubility discrepancies often arise from differences in solvent polarity, temperature, or salt form. Perform systematic solubility screens in DMSO, water, and ethanol at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation. If poor aqueous solubility persists, consider prodrug strategies (e.g., phosphate ester derivatives) or co-solvent systems (e.g., PEG-400/water) .
Q. What methodologies can clarify inconsistencies in reported cytotoxicity data?
Answer: Re-evaluate cytotoxicity using standardized assays (e.g., MTT or CellTiter-Glo) across multiple cell lines and primary cells. Control for endotoxin contamination (via LAL assay) and validate compound integrity post-incubation using LC-MS. Cross-reference with PubChem’s in vitro toxicity data for structurally related piperidine salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
